1-(2-Fluoro-4-thien-2-ylphenyl)methanamine
Overview
Description
“1-(2-Fluoro-4-thien-2-ylphenyl)methanamine” is a chemical compound with the molecular formula C11H10FNS and a molecular weight of 207.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H10FNS .
Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be approximately 320.4° C at 760 mmHg. The density is predicted to be approximately 1.2 g/cm3. The refractive index is predicted to be n20D 1.60 .
Scientific Research Applications
Biased Agonists for Serotonin Receptors
1-(2-Fluoro-4-thien-2-ylphenyl)methanamine derivatives have been studied for their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate high receptor affinity and selectivity, with promising antidepressant-like activity. They preferentially stimulate extracellular regulated kinases (ERK1/2) phosphorylation over other signal transduction pathways. This property suggests their potential as novel antidepressant drug candidates (Sniecikowska et al., 2019).
Scaffold for Drug Discovery
Hexahydro-2H-thieno[2,3-c]pyrrole, a bicyclic scaffold related to thiophene, is proposed for constructing compound libraries in drug discovery. Derivatives of this scaffold, which may include variations like this compound, are synthesized through cycloaddition reactions. Their conformational properties have been explored, demonstrating potential for generating diverse molecular shapes for new drug candidates (Yarmolchuk et al., 2011).
Inactivation of Monoamine Oxidase-B
Alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine derivatives, have been found to be potent inhibitors of monoamine oxidase-B (MAO-B) in rat brain. This suggests potential applications in neurodegenerative diseases like Parkinson's disease. Derivatives such as 4-fluorobenzyl-dimethyl-silyl-methanamine exhibit high selectivity for MAO-B over MAO-A, indicating their potential as a new family of anti-Parkinsonian agents (Danzin et al., 1989).
Transfer Hydrogenation Reactions
Compounds like (4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, have been used to create N-heterocyclic ruthenium(II) complexes. These complexes are highly effective in transfer hydrogenation of acetophenone derivatives, suggesting their utility in chemical synthesis processes (Karabuğa et al., 2015).
Synthesis of Novel Compounds
Research on 1,3-Dithiolane compounds, such as the synthesis of N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, indicates the potential for creating novel compounds with specific structural properties. Such research contributes to the expanding library of organic compounds for various applications (Zhai Zhi-we, 2014).
Chiral Discrimination
Studies have achieved the separation of enantiomers on stationary phases like amylose tris-3,5-dimethylphenyl carbamate. This includes compounds such as [2R-[2alpha(R*),3alpha]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride, indicating applications in chiral discrimination and separation techniques (Bereznitski et al., 2002).
Biochemical Analysis
Biochemical Properties
1-(2-Fluoro-4-thien-2-ylphenyl)methanamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s unique structure allows it to form specific interactions with target biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Properties
IUPAC Name |
(2-fluoro-4-thiophen-2-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAXIXCWLWLIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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